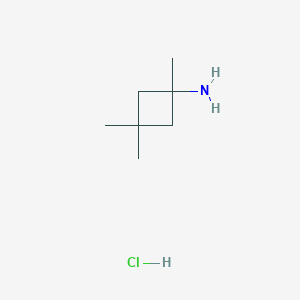

1,3,3-Trimethylcyclobutan-1-amine hydrochloride

CAS No.: 2138586-43-1

Cat. No.: VC4261868

Molecular Formula: C7H16ClN

Molecular Weight: 149.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138586-43-1 |

|---|---|

| Molecular Formula | C7H16ClN |

| Molecular Weight | 149.66 |

| IUPAC Name | 1,3,3-trimethylcyclobutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H |

| Standard InChI Key | FGHWZQCKXMUWQN-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)(C)N)C.Cl |

Introduction

Structural Analysis

Molecular Architecture

Physicochemical Properties

Collision Cross-Section (CCS) Profiles

CCS values, predicted using ion mobility spectrometry, vary depending on the adduct formed :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 114.12773 | 124.9 |

| [M+Na]⁺ | 136.10967 | 131.0 |

| [M+NH₄]⁺ | 131.15427 | 132.9 |

| [M-H]⁻ | 112.11317 | 124.5 |

These values indicate that sodium adducts exhibit larger CCS due to increased ion size, whereas protonated forms are more compact. Such data are vital for optimizing mass spectrometry parameters in analytical workflows.

Solubility and Stability

While experimental solubility data are absent, the hydrochloride salt form suggests moderate water solubility, typical of amine salts. The compound’s stability under varying pH and temperature conditions remains uncharacterized, necessitating further study.

Synthetic Pathways and Challenges

Analytical Validation

The absence of literature on this compound underscores the need for rigorous characterization. Recommended techniques include:

-

¹H/¹³C NMR: To confirm substituent positions and purity.

-

High-resolution mass spectrometry (HRMS): For exact mass verification.

-

X-ray diffraction: To resolve stereochemical ambiguities.

Comparative Analysis with Related Compounds

1,1,3-Trimethylcyclobutane (PubChem CID: 12656861)

This hydrocarbon analog lacks the amine group, rendering it nonpolar (logP ≈ 3.2 estimated) . Its structural data (SMILES: CC1CC(C1)(C)C) highlight the impact of functional groups on physicochemical behavior .

1,3,3-Trimethylcyclobutane-1-carbaldehyde (PubChem CID: 88843943)

The aldehyde derivative (C₈H₁₄O) shares the cyclobutane core but introduces a carbonyl group, increasing reactivity toward nucleophiles . Its synthesis often involves oxidation of corresponding alcohols or formylation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume